N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of this compound includes a triazolopyrimidine core, which is known for its biological activity, and a pyrazole ring substituted with a chlorofluorobenzyl group, enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is formed by cyclization of an appropriate precursor, such as a 5-aminopyrimidine derivative, with a suitable reagent like triethyl orthoformate.
Coupling of the Pyrazole and Triazolopyrimidine Units: The final step involves coupling the pyrazole ring with the triazolopyrimidine core through a condensation reaction, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the triazolopyrimidine core, potentially yielding dihydro derivatives.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of N2-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell survival and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities, particularly as anticancer agents.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target kinases and have shown potent anticancer activities.
Purine Analogs: Compounds like 6-mercaptopurine and thioguanine, which are used in cancer treatment, share structural similarities and mechanisms of action.
Uniqueness
N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the chlorofluorobenzyl group, which enhances its pharmacological properties and specificity towards certain molecular targets. This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN7O/c17-13-6-11(18)3-2-10(13)8-24-9-12(7-20-24)21-15(26)14-22-16-19-4-1-5-25(16)23-14/h1-7,9H,8H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZZSMYFUXINKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)F)Cl)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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